![molecular formula C4H10BF3KN B1396131 Potassium trifluoro((isopropylamino)methyl)borate CAS No. 1705578-42-2](/img/structure/B1396131.png)
Potassium trifluoro((isopropylamino)methyl)borate
Overview
Description
Potassium trifluoro((isopropylamino)methyl)borate is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . It can be used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts .
Synthesis Analysis
A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described . Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates .Molecular Structure Analysis
The molecular formula of Potassium trifluoro((isopropylamino)methyl)borate is CHBFK . The average mass is 149.992 Da and the monoisotopic mass is 150.022995 Da .Chemical Reactions Analysis
Potassium trifluoro((isopropylamino)methyl)borate is a versatile organometallic reagent used as a vinylating agent in the presence of palladium catalysts . It is an air- and water-stable potassium organotrifluoroborate that can be utilized in coupling reactions under relatively mild conditions .Physical And Chemical Properties Analysis
Potassium trifluoro((isopropylamino)methyl)borate is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are air sensitivity and hygroscopicity . The molecular formula is CH3BF3K and the molecular weight is 121.94 .Scientific Research Applications
Synthetic Chemistry
Potassium trifluoroborates are used as reagents in various synthetic transformations due to their stability and reactivity .
Cross-Coupling Reactions
They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
Stability Advantage
These compounds are preferred over boronic acids and esters because they are stable in the presence of moisture and air, and can withstand oxidative conditions .
One-Pot Transformations
Potassium trifluoroborates have been demonstrated to be effective in one-pot transformations, which are efficient methods for synthesizing complex molecules .
Building Blocks for Synthesis
They serve as important synthetic building blocks for creating a wide range of chemical structures .
Mechanism of Action
Target of Action
Potassium trifluoro((isopropylamino)methyl)borate is a special class of organoboron reagents . The primary targets of this compound are the C=C bonds in unsaturated alkyl- or aryltrifluoroborates . These targets play a crucial role in various chemical reactions, particularly in the Suzuki–Miyaura-type reactions .
Mode of Action
The compound interacts with its targets (C=C bonds) through a process known as epoxidation . This interaction results in the conversion of the C=C bonds, with full selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds . The downstream effects of this pathway include the formation of various organoboron compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the synthesis of a wide array of organoboron compounds .
Action Environment
The action, efficacy, and stability of Potassium trifluoro((isopropylamino)methyl)borate are influenced by several environmental factors. Notably, the compound is moisture- and air-stable, and remarkably compliant with strong oxidative conditions . This makes it a versatile coupling partner in various chemical reactions .
Safety and Hazards
Potassium trifluoro((isopropylamino)methyl)borate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .
Future Directions
The past decade has witnessed the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture . Future research may focus on expanding the palette of available boron reagents for cross-coupling reactions .
properties
IUPAC Name |
potassium;trifluoro-[(propan-2-ylamino)methyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BF3N.K/c1-4(2)9-3-5(6,7)8;/h4,9H,3H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRGJISTIGBEQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro((isopropylamino)methyl)borate | |
CAS RN |
1705578-42-2 | |
Record name | Borate(1-), trifluoro[[(1-methylethyl)amino]methyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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